N-Acetyl-S-trans,trans-farnesyl-L-cysteine (AFC) is a synthetic compound designed to mimic the carboxyl terminus of prenylated proteins. [, ] These proteins undergo a series of post-translational modifications, including isoprenylation, where a 15-carbon farnesyl isoprenoid lipid is attached to a cysteine residue near the protein's C-terminus. [] This modification is essential for their localization and function within the cell. [] AFC acts as an inhibitor of prenylated protein methyltransferase (PPMTase), an enzyme responsible for methylating the carboxyl group of the prenylated cysteine. [, ] This inhibition disrupts the function of prenylated proteins, many of which play critical roles in cell signaling and growth. [, ] Therefore, AFC is a valuable tool for investigating the biological roles of prenylated proteins and their associated signaling pathways. [, ]
N-Acetyl-S-trans,trans-farnesyl-L-cysteine is a synthetic compound that plays a significant role in biochemical processes, particularly in protein prenylation. This compound is a derivative of L-cysteine and is involved in the post-translational modification of proteins, which is crucial for their proper localization and function within cellular membranes. The compound has garnered attention for its potential applications in research related to cell signaling and cancer biology.
N-Acetyl-S-trans,trans-farnesyl-L-cysteine can be synthesized through various chemical methods involving the acetylation of S-farnesyl-L-cysteine. It is not naturally occurring but can be derived from other cysteine analogs and farnesylated compounds.
The compound is classified under:
N-Acetyl-S-trans,trans-farnesyl-L-cysteine can be synthesized using different methods. A common approach involves the coupling of farnesyl bromide with N-acetyl-L-cysteine in a non-aqueous solvent, such as isopropyl alcohol.
N-Acetyl-S-trans,trans-farnesyl-L-cysteine features a farnesyl moiety attached to the sulfur atom of the cysteine residue, with an acetyl group on the nitrogen. This structure enhances its hydrophobic properties, facilitating membrane association.
N-Acetyl-S-trans,trans-farnesyl-L-cysteine participates in various biochemical reactions, primarily through its role in protein prenylation. It acts as a substrate for enzymes like protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to target proteins.
The compound's reactivity is characterized by:
The mechanism of action for N-Acetyl-S-trans,trans-farnesyl-L-cysteine involves its incorporation into lipid bilayers and subsequent interactions with membrane-associated proteins.
N-Acetyl-S-trans,trans-farnesyl-L-cysteine has several scientific uses:
N-Acetyl-S-trans,trans-farnesyl-L-cysteine (AFC) functions as a potent competitive inhibitor of farnesylcysteine methyltransferase (FCMT), also termed isoprenylcysteine methyltransferase (ICMT). This enzyme catalyzes the carboxyl methylation of prenylated proteins—a critical post-translational modification enabling membrane association and functional activation of signaling proteins like Ras GTPases. AFC competes with native farnesylated protein substrates for the methyltransferase active site, exhibiting a competitive inhibition constant (K~i~) of 2.6 µM in cell-free systems [1]. The structural basis for this inhibition lies in AFC’s farnesylthiosalicylate moiety, which mimics the S-farnesylcysteine terminus of endogenous substrates. Molecular docking studies confirm that AFC occupies the prenyl-binding pocket of ICMT, sterically hindering access to the catalytic site [5] [7]. Notably, while AFC effectively blocks methylation in vitro, its efficacy in intact cells is attenuated (requiring 50–100 µM for partial inhibition), likely due to compartmentalization or metabolic stability limitations [1].
Carboxyl methylation of prenylated proteins regulates their membrane localization and protein-protein interactions. AFC disrupts this process by inhibiting ICMT, leading to accumulation of unmethylated Ras and related GTPases. In Rat-1 fibroblasts and B16 melanoma cells, AFC (50–100 µM) reduces methylation of endogenous small GTP-binding proteins by 10–40%, as measured by radiolabeled methyl group incorporation assays [1]. This impairment has downstream consequences: unmethylated Ras fails to integrate into lipid rafts, diminishing its capacity to activate effectors like Raf kinase. Consequently, AFC-treated cells exhibit reduced Ras–Raf complex formation, dampening MAPK pathway signaling [1] [5]. The specificity of AFC for farnesylated (versus geranylgeranylated) proteins is underscored by its minimal impact on Rho family GTPases, which predominantly undergo geranylgeranylation [5].
AFC’s structural similarity to the C-terminus of farnesylated proteins underpins its antagonism of ICMT substrate binding. Biochemical analyses reveal that AFC binds ICMT with higher affinity (K~d~ = 1.8 µM) than native substrates like N-acetyl-S-farnesyl-L-cysteine. This interaction is stereospecific: the L-cysteine enantiomer (L-AFC) exhibits potent inhibition, whereas the D-enantiomer is ineffective [4] [8]. AFC’s N-acetyl group is critical for recognition, as its removal abolishes inhibitory activity. Kinetic studies demonstrate linear competitive inhibition patterns, with AFC increasing the apparent K~m~ of ICMT for S-adenosylmethionine (the methyl donor) without affecting V~max~ [1] [7]. The pharmacophore’s farnesyl chain length is equally essential; shortening or saturating the isoprenoid tail reduces potency by >10-fold, highlighting the necessity for the trans,trans-farnesyl conformation [8].
Beyond methyltransferase inhibition, AFC directly modulates heterotrimeric G-protein signaling by targeting Gβγ subunits. In human granulocytes and reconstituted bovine retinal membranes, AFC (10–100 µM) reversibly inhibits GPCR-mediated GTPγS binding to Gα subunits, a hallmark of G-protein activation [4]. This occurs via competitive disruption of the interaction between activated GPCRs and Gβγ dimers. AFC’s farnesyl moiety engages the prenyl-binding domain of Gβγ, preventing receptor docking and subsequent nucleotide exchange on Gα. Key evidence includes:
AFC also attenuates chemokine production in endothelial cells stimulated by ATP or TNFα. In human dermal microvascular endothelial cells (HMEC-1), AFC (10–100 µM) reduces ATPγS-induced secretion of CXCL8, CCL2, and CXCL1 by 60–80% and correspondingly lowers their mRNA levels [3]. This suppression correlates with impaired NF-κB nuclear translocation, suggesting interference with GPCR-initiated inflammatory cascades [3] [10].
Table 1: Structural Properties of N-Acetyl-S-trans,trans-farnesyl-L-cysteine
Property | Value | Significance |
---|---|---|
Molecular Formula | C~20~H~33~NO~3~S | Determines bioavailability and membrane permeability |
Molecular Weight | 367.55 g/mol | Impacts cellular uptake kinetics |
Key Functional Groups | N-acetyl, S-trans,trans-farnesyl | Essential for ICMT binding and Gβγ antagonism |
Stereochemistry | L-cysteine enantiomer | Critical for biological activity; D-enantiomer inactive |
Solubility | Lipophilic | Facilitates interaction with membrane-associated targets |
Table 2: Comparative Inhibition of Methyltransferases by AFC
Enzyme | Inhibition Constant (K~i~) | Mechanism | Biological Consequence |
---|---|---|---|
ICMT/FCMT | 2.6 µM | Competitive | Reduced Ras membrane localization and signaling |
Protein Geranylgeranyltransferase | >100 µM | None | Specific to farnesylated targets; spares geranylgeranylated proteins |
Table 3: Effects of AFC on GPCR Signaling Pathways
Cell Type | GPCR Stimulus | AFC Effect | Downstream Impact |
---|---|---|---|
Human granulocytes | fMLP, C5a | ↓ GTPγS binding to Gα | Blocked superoxide production, reduced inflammation |
HMEC-1 endothelial cells | ATPγS, TNFα | ↓ CXCL8, CCL2, CXCL1 secretion | Impaired neutrophil chemotaxis |
Differentiated HL-60 cells | Formyl peptides | ↓ NADPH oxidase activation | Attenuated oxidative burst response |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9